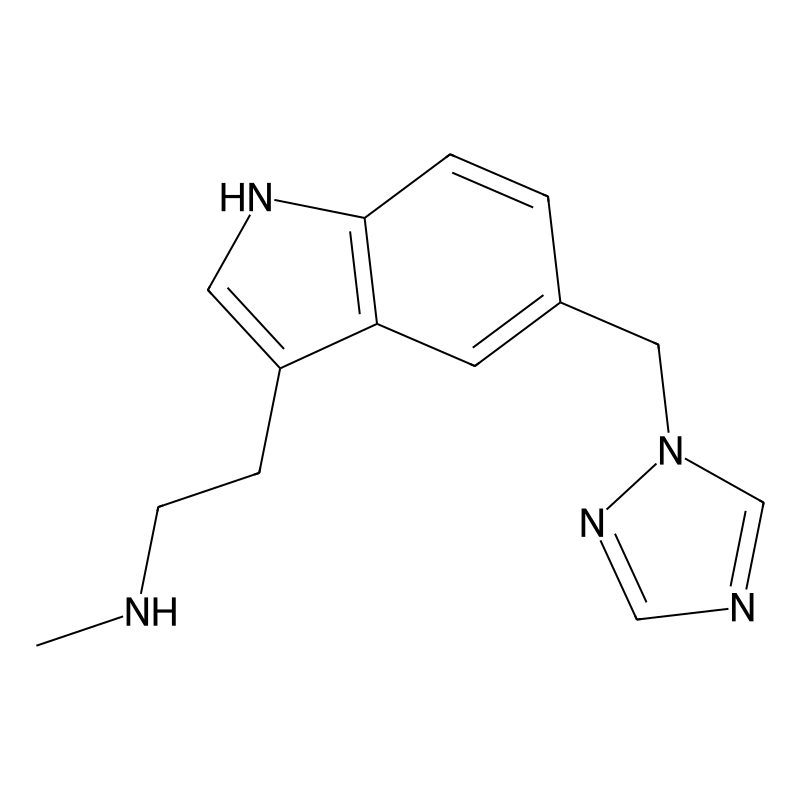

Desmethyl rizatriptan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding Rizatriptan Metabolism and Pharmacokinetics:

Exploring the Potential for Desmethyl Rizatriptan as a Therapeutic Agent:

While not currently used as a standalone treatment, some research suggests that desmethyl rizatriptan might possess its own therapeutic properties. Studies have shown that desmethyl rizatriptan exhibits some of the same pharmacological effects as rizatriptan, including constricting blood vessels in the brain, which is believed to be a key mechanism in alleviating migraine pain []. Further research is needed to determine the potential therapeutic efficacy and safety profile of desmethyl rizatriptan for various conditions.

Investigating the Role of Desmethyl Rizatriptan in Individual Differences in Response to Rizatriptan:

Individual patients can respond differently to the same dose of rizatriptan. Studying desmethyl rizatriptan levels alongside treatment response may help researchers understand these variations. For example, research suggests that individuals with slower metabolism of rizatriptan might have higher levels of desmethyl rizatriptan, potentially contributing to their response to the medication []. This information could pave the way for personalized medicine approaches, tailoring treatment based on individual patient characteristics.

Desmethyl rizatriptan, also known as N-Monodesmethyl rizatriptan, is a significant metabolite of rizatriptan, a medication primarily used for the acute treatment of migraine headaches. The chemical formula for desmethyl rizatriptan is with a molar mass of approximately 269.32 g/mol. It is classified within the triptan class of drugs, which are known for their agonistic action on serotonin receptors, specifically the 5-HT1B and 5-HT1D receptors. This compound is notable for its role in pharmacodynamics as it retains some efficacy in migraine relief while being a product of the metabolic pathway of its parent compound, rizatriptan .

In laboratory settings, desmethyl rizatriptan can also undergo further reactions to form derivatives or conjugates, which may include nitrosation reactions that yield compounds like N-Nitroso desmethyl rizatriptan .

Desmethyl rizatriptan exhibits biological activity similar to its parent compound, though generally at a reduced potency. It acts as an agonist at serotonin receptors (5-HT1B and 5-HT1D), contributing to vasoconstriction and inhibition of neurogenic inflammation associated with migraines. Studies indicate that while desmethyl rizatriptan is less effective than rizatriptan itself, it still possesses sufficient activity to influence migraine pathophysiology positively .

The synthesis of desmethyl rizatriptan can be achieved through several methods:

- Metabolic Conversion: The primary method involves the metabolic conversion of rizatriptan via monoamine oxidase A.

- Chemical Synthesis: Laboratory synthesis may involve:

- Demethylation: Using reagents such as boron tribromide or lithium aluminum hydride to selectively remove methyl groups from the parent compound.

- Reactions with Acid Catalysts: Employing acid catalysts under controlled conditions to facilitate the formation of desmethyl derivatives from precursor compounds .

Desmethyl rizatriptan shares similarities with several other triptans and related compounds. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Rizatriptan | Parent compound | Stronger agonist at serotonin receptors |

| Sumatriptan | Structural analog | First triptan developed; broader receptor activity |

| Zolmitriptan | Structural analog | Unique pharmacokinetics; longer half-life |

| Naratriptan | Structural analog | Slower onset; longer duration of action |

| Eletriptan | Structural analog | More selective for 5-HT1B receptor |

Desmethyl rizatriptan is unique due to its status as a metabolite rather than a primary therapeutic agent. Its presence in plasma can provide insights into the metabolism and effectiveness of triptan therapies while highlighting potential differences in patient responses based on metabolic variations.